methyl N-(3-nitrobenzoyl)methioninate

Description

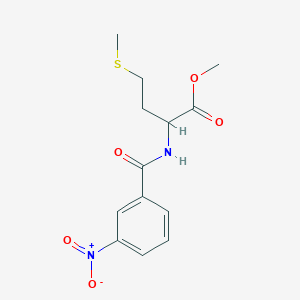

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methylsulfanyl-2-[(3-nitrobenzoyl)amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-20-13(17)11(6-7-21-2)14-12(16)9-4-3-5-10(8-9)15(18)19/h3-5,8,11H,6-7H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFYSBJOSYWXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl N 3 Nitrobenzoyl Methioninate

Strategies for the N-Acylation of Methionine and its Esters

The introduction of the 3-nitrobenzoyl group onto the nitrogen atom of methionine or its methyl ester is a key step in the synthesis of methyl N-(3-nitrobenzoyl)methioninate. This can be achieved through both classical and modern synthetic approaches.

Classical Acylation Approaches

The most traditional method for the N-acylation of amino acids and their esters is the Schotten-Baumann reaction. This involves the use of an acyl chloride, in this case, 3-nitrobenzoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction is typically carried out in a biphasic system or in a suitable organic solvent. The 3-nitrobenzoyl chloride can be prepared by reacting 3-nitrobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent reaction with methionine methyl ester proceeds via nucleophilic acyl substitution, where the amino group of the methionine derivative attacks the electrophilic carbonyl carbon of the acyl chloride.

Another classical approach involves the use of an acid anhydride, such as a mixed anhydride. For instance, 3-nitrobenzoic acid can be reacted with an alkyl sulfonyl chloride in the presence of an organic base to form a mixed anhydride, which then readily reacts with the amino alcohol to yield the N-acyl derivative with good selectivity for the amino group. google.com

Modern Coupling Reagents and Techniques

To overcome the limitations of classical methods, such as the need for harsh reagents and potential side reactions, a variety of modern coupling reagents have been developed. These reagents are widely used in peptide synthesis but are equally applicable to the N-acylation of amino acid esters. They facilitate the formation of an amide bond between the carboxylic acid (3-nitrobenzoic acid) and the amine (methionine methyl ester) under milder conditions and often with higher yields and purity.

These coupling reagents can be broadly categorized into several classes:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are commonly used. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize racemization and side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often employed. peptide.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate byproducts that are generally soluble and easily removed. PyBOP is particularly effective for difficult couplings, including those involving sterically hindered amino acids. bachem.com

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are among the most effective coupling reagents. peptide.combachem.com HATU, for instance, is known for its rapid reaction rates and low epimerization. peptide.com COMU is a newer generation reagent that is considered safer and more efficient, requiring only one equivalent of base. peptide.com

The choice of coupling reagent often depends on the specific substrates, desired reaction conditions, and cost considerations.

| Reagent Class | Example | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, EDAC | Cost-effective, widely used. | Formation of insoluble urea byproduct (DCC), potential for racemization. peptide.com |

| Phosphonium Salts | PyBOP | High efficiency, soluble byproducts, good for sterically hindered couplings. bachem.com | Higher cost compared to carbodiimides. |

| Uronium/Aminium Salts | HBTU, HATU | Fast reaction rates, low racemization (especially HATU). peptide.com | Can react with unprotected N-terminus if used in excess. peptide.com |

| COMU | Safer (non-explosive byproduct), highly efficient, requires less base. peptide.combachem.com | Relatively newer and may be more expensive. |

Esterification and Transesterification Pathways to this compound

The synthesis of the target molecule can proceed through two main routes: either by first esterifying methionine to its methyl ester followed by N-acylation, or by N-acylating methionine first and then esterifying the resulting N-(3-nitrobenzoyl)methionine.

A common method for the esterification of amino acids is the Fischer-Speier esterification, which involves heating the amino acid in the corresponding alcohol (methanol in this case) with a strong acid catalyst, such as sulfuric acid or hydrogen chloride. masterorganicchemistry.com This is an equilibrium-controlled reaction, and the yield can be improved by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

A more convenient and milder method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This method has been shown to give good to excellent yields for a variety of amino acids, including methionine. nih.gov

Alternatively, if N-(3-nitrobenzoyl)methionine is prepared first, it can be esterified using similar methods. For instance, N-acetyl amino acids have been efficiently esterified using a mixture of anhydrous methanol and acetyl chloride at elevated temperatures. nih.govresearchgate.net Microwave-assisted esterification of N-protected amino acids using orthoesters as both the reagent and solvent has also been reported as a highly efficient method. researchgate.net

Transesterification is another potential pathway, where an existing ester of N-(3-nitrobenzoyl)methionine (e.g., an ethyl ester) could be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. 1,3-Dithian-2-ylmethyl esters of amino acids, for example, are prepared by transesterification of the corresponding methyl esters. thieme-connect.de

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| TMSCl/Methanol | Methionine, TMSCl, Methanol | 95 | nih.gov |

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure can significantly enhance the yield and purity of the final product.

Solvent Effects in Synthesis

The choice of solvent plays a critical role in both the N-acylation and esterification steps. An ideal solvent should dissolve the reactants and reagents, facilitate the reaction, and minimize side reactions. In the context of N-acylation, particularly with modern coupling reagents, polar aprotic solvents are commonly used.

N,N-Dimethylformamide (DMF): A widely used solvent in peptide synthesis due to its excellent solvating properties for both reactants and reagents. However, it can decompose over time to release dimethylamine, which can interfere with the reaction. peptide.com

N-Methylpyrrolidone (NMP): Often considered a superior solvent to DMF as it is more polar and provides better solvation, leading to improved coupling yields. peptide.com

Dichloromethane (DCM): A less polar solvent that is also commonly used, particularly in classical acylation methods. It is generally unreactive but may not be as effective in solvating larger, more polar molecules. peptide.com

"Greener" Solvents: In recent years, there has been a push towards using more environmentally friendly solvents. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and γ-valerolactone have been investigated as potential replacements for DMF, although they may sometimes result in lower yields and purity. tandfonline.com

The choice of solvent can significantly impact the reaction yield, as demonstrated in solid-phase peptide synthesis where switching from NMP to DMF resulted in a notable increase in average coupling yields. nih.gov

| Solvent | Average Coupling Yield (%) | Reference |

|---|---|---|

| N-Methylpyrrolidinone (NMP) | 78.1 | nih.gov |

| Dimethylacetamide (DMA) | 98.0 | nih.gov |

| N,N-Dimethylformamide (DMF) | 99.5 | nih.gov |

Temperature and Pressure Influence on Reaction Kinetics

Temperature: The reaction temperature is a critical parameter that influences the rate of both the desired reaction and potential side reactions. For N-acylation reactions, lower temperatures are often recommended, especially when using carbodiimides, to minimize side reactions like the O-N migration of the activated carboxyl group to form a stable N-acyl urea. bachem.com However, increasing the temperature can sometimes speed up the synthesis and improve purity, particularly for difficult couplings. gyrosproteintechnologies.com For instance, in the synthesis of N-acyl amino acid salts, reactions are often performed at elevated temperatures, ranging from 65°C to 200°C. google.com Similarly, the esterification of N-acetyl amino acids is typically carried out at elevated temperatures, for example, at 70°C. nih.govresearchgate.net

Pressure: While most solution-phase N-acylation and esterification reactions are carried out at atmospheric pressure, the application of pressure can influence reaction outcomes in certain cases. For instance, in the synthesis of N-acyl amino acid salts from fatty alkyl esters, performing the reaction under a pressure of at least 5 psig has been shown to be beneficial for converting the starting material to the desired product. google.com However, for the specific synthesis of this compound, there is limited literature on the effects of pressure, and it is not typically considered a key parameter for optimization in standard laboratory settings. The influence of pressure is more pronounced in gas-phase reactions and may not be directly relevant to this synthesis. researchgate.net

Catalytic Approaches in N-Acylation and Esterification

The formation of this compound involves two key bond formations: the amide linkage between 3-nitrobenzoic acid and the amino group of methionine, and the ester linkage between the methionine carboxyl group and methanol. Catalytic methods are often employed to enhance the efficiency and selectivity of these transformations.

N-Acylation: The direct acylation of methionine methyl ester with 3-nitrobenzoyl chloride is a common approach. While this can be performed under basic conditions, catalytic methods offer milder alternatives. Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide, facilitate amide bond formation under neutral conditions, minimizing side reactions. google.comgoogle.com More advanced catalytic systems, such as those employing alkoxide catalysts, can be used for the synthesis of N-acyl amino acid salts, which are precursors to the final ester product. google.com

Esterification: The esterification of N-(3-nitrobenzoyl)methionine can be achieved through the classic Fischer-Speier esterification, which utilizes a catalytic amount of a strong Brønsted or Lewis acid in methanol. organic-chemistry.orgpearson.com This is an equilibrium-driven process, and the use of excess methanol or the removal of water can drive the reaction to completion. organic-chemistry.org Lewis acids such as zirconium(IV) or hafnium(IV) salts have been shown to be effective catalysts for direct ester condensation. organic-chemistry.org The choice of catalyst is crucial to avoid unwanted side reactions, such as racemization or degradation of the starting materials.

| Transformation | Catalyst/Reagent | Key Features |

| N-Acylation | DCC, EDC/N-hydroxysuccinimide | Mild conditions, high yield, commonly used in peptide synthesis. google.comgoogle.com |

| N-Acylation | Alkoxide Catalysts (e.g., Sodium Methoxide) | Forms N-acyl amino acid salt intermediate. google.com |

| Esterification | Brønsted Acids (H₂SO₄, p-TsOH) | Classic Fischer esterification; equilibrium process. organic-chemistry.org |

| Esterification | Lewis Acids (ZrCl₄, Hf(OTf)₄, AlCl₃) | Effective for direct condensation; avoids strong protic acids. organic-chemistry.orgmdpi.comnih.gov |

Post-Synthetic Modifications and Derivatization Strategies

The structure of this compound offers three distinct handles for further chemical modification: the nitro group, the methionine side chain, and the potential for cyclization after functional group manipulation.

The conversion of the aromatic nitro group to an amine is a pivotal transformation, as it dramatically alters the electronic properties of the benzoyl moiety and provides a new nucleophilic center for further derivatization. A variety of methods are available for this reduction, with the choice depending on the desired chemoselectivity. masterorganicchemistry.com

Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method for nitro group reduction. commonorganicchemistry.com However, the sulfur atom in the methionine side chain can act as a catalyst poison. Therefore, sulfur-tolerant catalysts such as Raney nickel or the use of specific reaction conditions may be necessary. commonorganicchemistry.com

Alternatively, reduction using metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, offers a robust alternative. masterorganicchemistry.comcommonorganicchemistry.com These methods are generally tolerant of the thioether and ester functionalities. organic-chemistry.org SnCl₂ is particularly noted for its mildness and ability to selectively reduce nitro groups while leaving other reducible groups, such as esters and even nitriles, unaffected. stackexchange.com

| Reducing Agent/System | Typical Conditions | Advantages/Considerations |

| H₂/Pd-C | H₂ gas, Methanol/Ethyl Acetate | Highly efficient, but potential for catalyst poisoning by thioether. commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, Ethanol | Less susceptible to sulfur poisoning than Pd/C. masterorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous Ethanol, Reflux | Inexpensive, effective, and tolerates many functional groups. organic-chemistry.org |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild and highly chemoselective; tolerates esters and thioethers. stackexchange.com |

| Zn/HCl | Aqueous Acid | Strong reducing system; can also reduce other functional groups. masterorganicchemistry.comrsc.org |

The thioether group (–S–CH₃) in the methionine side chain is a versatile functional group that can undergo selective chemical modifications, primarily through oxidation or alkylation.

Oxidation: The sulfur atom can be readily oxidized to form either a sulfoxide (B87167) or a sulfone. Treatment with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) under controlled conditions, typically yields the corresponding sulfoxide. nih.gov Stronger oxidants, like meta-chloroperoxybenzoic acid (m-CPBA), can further oxidize the sulfoxide to the sulfone. masterorganicchemistry.com This oxidation significantly increases the polarity of the side chain and can be used to modulate the physicochemical properties of the molecule. nih.gov

Alkylation: The thioether can act as a nucleophile, reacting with alkylating agents (e.g., methyl iodide) to form a sulfonium salt. This transformation introduces a positive charge and can be a useful strategy for altering solubility or for introducing specific labels. monash.edunih.gov

| Modification | Reagent | Product | Key Features |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfoxide | Increases polarity; introduces a new chiral center at the sulfur atom. nih.gov |

| Oxidation | m-CPBA, Ozone | Sulfone | Further increases polarity; highly stable oxidation state. masterorganicchemistry.com |

| Alkylation | Alkyl Halides (e.g., CH₃I) | Sulfonium Salt | Introduces a positive charge; creates a good leaving group for subsequent reactions. monash.edu |

Following the reduction of the nitro group to an amine, the resulting molecule, methyl N-(3-aminobenzoyl)methioninate, possesses two reactive sites—the newly formed aniline-type amine and the N-acyl amide linkage—that can participate in intramolecular cyclization reactions. While specific cyclization studies on this exact molecule are not prevalent, analogous reactions from the broader chemical literature suggest potential pathways.

For instance, treatment of the N-(3-aminobenzoyl) derivative with phosgene or a phosgene equivalent could lead to the formation of a quinazoline-2,4-dione scaffold. Alternatively, intramolecular condensation between the aniline nitrogen and the ester carbonyl, potentially under thermal or catalytic conditions, could lead to the formation of a seven-membered benzodiazepine-type ring system, a privileged scaffold in medicinal chemistry. The specific outcome would be highly dependent on the reaction conditions and the use of appropriate activating agents to facilitate the desired bond formation. Such cyclization strategies open avenues to complex heterocyclic systems derived from a simple amino acid precursor.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Functional Group Identification and Connectivity

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within a molecule, allowing for the identification of functional groups and their connectivity. In methyl N-(3-nitrobenzoyl)methioninate, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons of the 3-nitrobenzoyl group and the aliphatic protons of the methionine methyl ester moiety.

The aromatic region would likely show complex multiplets for the protons on the nitro-substituted benzene (B151609) ring. Specifically, the proton ortho to both the carbonyl and nitro groups would be the most deshielded. The protons on the methionine portion would include a singlet for the methyl ester protons, a singlet for the S-methyl protons, a multiplet for the alpha-proton adjacent to the amide nitrogen, and multiplets for the beta and gamma methylene (B1212753) protons. The amide (N-H) proton would appear as a doublet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.50 - 8.80 | m |

| Amide N-H | ~7.0 (variable) | d |

| α-CH | 4.50 - 5.00 | m |

| Ester O-CH₃ | ~3.70 | s |

| γ-CH₂ | 2.50 - 2.70 | t |

| β-CH₂ | 2.10 - 2.30 | m |

Note: Predicted values are based on typical ranges for N-acylated amino acid esters and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the ester and amide groups are typically found in the most downfield region of the spectrum (165-175 ppm). The aromatic carbons would appear in the 120-150 ppm range, with the carbon bearing the nitro group being significantly affected. The aliphatic carbons of the methionine residue would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~165 |

| Ester C=O | ~172 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-H | 122 - 135 |

| Aromatic C-C=O | ~135 |

| α-C | ~52 |

| Ester O-CH₃ | ~52 |

| γ-CH₂ | ~30 |

| β-CH₂ | ~31 |

Note: Predicted values are based on typical ranges for N-acylated amino acid esters and related structures. Actual shifts can vary. oregonstate.edulibretexts.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the α-CH, β-CH₂, and γ-CH₂ protons of the methionine backbone, confirming their sequence.

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH, CH₂, and CH₃ groups based on their attached, and already assigned, protons.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Analysis of Carbonyl and Amide Stretching Frequencies

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the amide. The ester C=O stretching vibration is typically observed in the range of 1735-1750 cm⁻¹. The amide C=O stretch (Amide I band) is expected to appear around 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would be visible as a sharp peak around 3300 cm⁻¹. The presence of these distinct carbonyl bands provides clear evidence for both the ester and amide functionalities within the molecule. scielo.org.mx

Identification of Nitro Group Asymmetric and Symmetric Stretching Vibrations

A key feature in the IR spectrum for confirming the structure of this compound is the presence of the nitro group (NO₂). The nitro group exhibits two characteristic stretching vibrations: a strong asymmetric stretch typically found in the region of 1500-1560 cm⁻¹ and a weaker symmetric stretch between 1345-1385 cm⁻¹. The observation of these two distinct absorption bands provides strong evidence for the presence of the 3-nitrobenzoyl moiety in the final compound. scielo.org.mx

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Ester C=O | Stretch | 1735 - 1750 |

| Amide C=O | Stretch (Amide I) | 1640 - 1680 |

| Nitro Group | Asymmetric Stretch | 1500 - 1560 |

| Nitro Group | Symmetric Stretch | 1345 - 1385 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing crucial information about a molecule's mass and, by extension, its elemental composition and structure.

High-resolution mass spectrometry (HRMS) is pivotal for determining the precise molecular weight of this compound, allowing for the calculation of its elemental formula with a high degree of confidence. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₁₃H₁₆N₂O₅S), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined value from an HRMS instrument that closely matches this theoretical value serves as primary evidence for the successful synthesis and identity of the compound.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆N₂O₅S |

| Theoretical Monoisotopic Mass (M) | 328.0780 u |

| Ion Adduct (e.g., [M+H]⁺) | 329.0853 u |

| Experimentally Observed m/z | 329.0851 u |

| Mass Error | -0.61 ppm |

This table contains illustrative data.

The data presented in Table 1 demonstrates the power of HRMS. The extremely low mass error, typically in the low parts-per-million (ppm) range, provides strong evidence that the detected ion corresponds to the protonated form of this compound and no other isobaric species.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

A key advantage of ESI is its ability to produce intact molecular ions, often as protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. This allows for the straightforward determination of the molecular weight.

Furthermore, by increasing the energy in the collision cell of the mass spectrometer (a technique known as collision-induced dissociation or CID), the molecular ion can be fragmented in a controlled manner. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the cleavage of the ester and amide bonds. Analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule. For instance, the observation of ions corresponding to the 3-nitrobenzoyl group and the methioninate methyl ester moiety would corroborate the proposed structure.

Computational and Theoretical Investigations of Methyl N 3 Nitrobenzoyl Methioninate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methyl N-(3-nitrobenzoyl)methioninate, DFT calculations provide a foundational understanding of its geometry, stability, and chemical behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. Geometry optimization using DFT allows for the determination of the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis is crucial. nih.gov This involves exploring different spatial arrangements (conformers) arising from rotation around single bonds to identify the global minimum energy conformation and other low-energy conformers.

Studies on similar N-acyl amino acid derivatives suggest that the amide bond typically adopts a planar conformation to maximize resonance stabilization. imperial.ac.uk The relative orientation of the 3-nitrobenzoyl group and the methionine side chain will be governed by a balance of steric hindrance and non-covalent interactions. nih.gov The most stable conformers are expected to minimize steric clashes between the bulky nitrobenzoyl group and the methylthioethyl side chain of the methionine residue.

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Energy Conformer of this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (amide) | 1.24 | - | - |

| C-N (amide) | 1.35 | - | - |

| N-Cα | 1.46 | - | - |

| Cα-Cβ | 1.54 | - | - |

| Cβ-S | 1.81 | - | - |

| S-Cε | 1.79 | - | - |

| O=C-N-Cα | - | - | ~180 |

| N-Cα-Cβ-S | - | - | ~-60 |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals provide insights into the molecule's ability to donate or accept electrons, thus predicting its reactivity and the nature of its interactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom of the methionine side chain and the adjacent amide group. The presence of the electron-withdrawing 3-nitrobenzoyl group significantly lowers the energy of the LUMO, which is predicted to be predominantly located on the nitroaromatic ring. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. physchemres.org

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Spectroscopic Property Prediction (NMR, IR)

DFT calculations can accurately predict spectroscopic properties, which are invaluable for the characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. rsc.org For this compound, the aromatic protons of the nitrobenzoyl ring are expected to appear in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring and the nitro group. The α-proton of the methionine moiety would be shifted downfield relative to free methionine due to the adjacent amide bond. The methyl ester and methyl thioether protons would appear as singlets in their respective characteristic regions. hmdb.canih.gov

Infrared (IR) Spectroscopy: Predicted IR spectra can help identify key functional groups. researchgate.net Characteristic vibrational frequencies for this compound would include strong absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹), the ester C=O stretch (around 1730-1750 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These computational techniques predict how a ligand might bind to a biological target, such as a protein or enzyme, and assess the stability of the resulting complex. nih.govnih.gov

Prediction of Binding Modes with Biomolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Given that N-benzoyl amino acid derivatives have been investigated as inhibitors of various enzymes, a plausible target for docking studies could be an enzyme where a methionine residue or a hydrophobic pocket is part of the active site. For instance, matrix metalloproteinases (MMPs) or certain kinases could be considered.

The docking simulations would likely reveal that the 3-nitrobenzoyl group engages in hydrophobic and aromatic stacking interactions within a pocket of the protein's active site. The methionine side chain could also fit into a hydrophobic pocket, while the amide and ester groups could form crucial hydrogen bonds with amino acid residues of the protein backbone or side chains. ijper.org

Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.2 |

| Key Interacting Residues | Val23, Ala45, Leu87, Phe98, Asp101 |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions, π-π stacking |

Analysis of Intermolecular Forces and Stability of Complexes

Following molecular docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. physchemres.orgnih.gov MD simulations model the movement of atoms and molecules, providing a dynamic view of the intermolecular interactions.

The stability of the this compound-protein complex would be determined by a network of non-covalent interactions. youtube.comresearchgate.net These include:

Hydrogen Bonds: The amide N-H and carbonyl oxygen, as well as the ester carbonyl oxygen, are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with polar residues in the protein's active site. youtube.com

Hydrophobic Interactions: The phenyl ring and the methionine side chain can form favorable van der Waals interactions with nonpolar residues of the protein, contributing significantly to binding affinity. researchgate.net

π-π Stacking: The aromatic nitrobenzoyl ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic Interactions: The polar nitro group can participate in electrostatic interactions with charged or polar residues.

MD simulations would allow for the analysis of the persistence of these interactions throughout the simulation, providing a measure of the complex's stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is pivotal in modern drug discovery for designing and optimizing lead compounds, as it allows for the prediction of activity for novel molecules, thereby prioritizing synthetic efforts and reducing costs. jocpr.com For a molecule like this compound, QSAR can be instrumental in designing derivatives with potentially enhanced biological efficacy. The process involves creating a dataset of structurally related analogs, calculating various molecular descriptors, and developing a predictive model using statistical methods. mdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By systematically modifying the parent structure of this compound and correlating these changes with activity, a predictive model can be built. These modifications typically involve substitutions at various positions on the benzoyl ring or alterations to the methionine side chain.

Research Findings and Model Development

While specific QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles can be illustrated based on extensive research conducted on structurally related classes, such as nitroaromatic compounds nih.gov, N-benzoyl derivatives nih.gov, and methionine-containing peptides nih.gov.

A hypothetical QSAR study for derivatives of this compound would begin with the synthesis of a series of analogs and the evaluation of their biological activity (e.g., inhibitory concentration, IC₅₀). For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and are generally categorized as:

Electronic Descriptors: Such as Mulliken charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe the electronic aspects of the molecule. nih.gov

Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Lipophilic Descriptors: Most commonly the partition coefficient (logP), which describes the hydrophobicity of the compound.

Topological Descriptors: Indices that describe the connectivity and branching of atoms within the molecule. nih.gov

Using a statistical method like Multiple Linear Regression (MLR), a QSAR equation is generated. mdpi.com This equation provides a quantitative link between the most influential descriptors and the biological activity. For instance, a hypothetical QSAR model for a series of derivatives might yield an equation similar to:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

This equation would suggest that the biological activity is linearly dependent on the compound's lipophilicity, its lowest unoccupied molecular orbital energy (an electronic parameter), and its molar refractivity (a steric parameter).

The table below illustrates a hypothetical dataset for a series of derivatives of this compound, where 'R' represents different substituents on the benzoyl ring.

| Compound ID | R-Group | Experimental Activity (log(1/IC₅₀)) | Predicted Activity (log(1/IC₅₀)) | logP | LUMO (eV) | Molar Refractivity (MR) |

| 1 | H | 4.50 | 4.52 | 2.8 | -2.10 | 85.3 |

| 2 | 4-Cl | 5.15 | 5.13 | 3.5 | -2.35 | 90.1 |

| 3 | 4-F | 4.80 | 4.85 | 3.0 | -2.25 | 85.9 |

| 4 | 4-CH₃ | 4.95 | 4.91 | 3.3 | -2.05 | 90.0 |

| 5 | 4-OCH₃ | 5.30 | 5.33 | 3.1 | -1.95 | 92.4 |

| 6 | 4-CN | 5.55 | 5.52 | 2.5 | -2.60 | 91.2 |

| 7 | 2-Cl | 4.70 | 4.73 | 3.4 | -2.33 | 90.1 |

| 8 | 2-CH₃ | 4.65 | 4.61 | 3.2 | -2.03 | 90.0 |

The quality and predictive power of a QSAR model are assessed using several statistical parameters. A robust and reliable model is essential for accurately predicting the activity of new, unsynthesized derivatives. mdpi.com

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.95 | Indicates that 95% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.88 | A measure of the model's predictive ability, obtained through methods like leave-one-out (LOO) cross-validation. mdpi.com |

| SEE (Standard Error of Estimate) | 0.15 | Represents the deviation of the predicted values from the experimental values. |

| F-value (Fischer's test value) | 85.6 | A high F-value indicates a statistically significant relationship between the descriptors and the activity. |

| R²ext (External Validation R²) | 0.91 | The R² value for an external test set of compounds not used in model generation, confirming its predictive power. nih.gov |

Insights from such a QSAR model are crucial for guiding the design of new derivatives. For example, a positive coefficient for the logP descriptor would suggest that increasing hydrophobicity (within a certain range) could lead to higher activity. Conversely, a negative coefficient for the LUMO energy would imply that substituents that lower this energy (i.e., electron-withdrawing groups) are favorable for activity. This aligns with findings from QSAR studies on other nitroaromatic compounds, where interactions like hydrophobicity and electrostatics were found to be significant contributors to their biological effects. nih.gov

By leveraging these insights, medicinal chemists can rationally design new derivatives of this compound with a higher probability of success, focusing on substituents that are predicted to enhance the desired biological activity. This data-driven approach accelerates the drug discovery process and optimizes the allocation of resources for chemical synthesis and biological testing. jocpr.com

Investigation of Molecular Interactions and Cellular Mechanisms in Biological Systems

Enzyme Inhibition and Substrate Activity Studies in vitro

The unique structure of methyl N-(3-nitrobenzoyl)methioninate, which combines a methionine ester with a nitro-substituted benzoyl group, suggests potential interactions with enzymes that recognize methionine or similar structures.

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs, a critical step in protein synthesis. target.re.kr Consequently, they are a key target for the development of new antimicrobial agents. target.re.kr Specifically, methionyl-tRNA synthetase (MetRS) is responsible for activating methionine and transferring it to its cognate tRNA. nih.gov

Although no direct studies on the interaction of this compound with MetRS have been identified, research on other methionine analogues demonstrates that modifications to the methionine structure can lead to enzyme inhibition. For instance, a variety of methionine analogues have been synthesized and evaluated as inhibitors of E. coli MetRS. target.re.kr One such analogue, L-methionine hydroxamate, was identified as a potent inhibitor of the enzyme. target.re.kr The inhibition of MetRS by these analogues is often competitive with methionine, indicating that they bind to the same active site. nih.gov This suggests that this compound could potentially act as an inhibitor of MetRS, competing with the natural substrate, methionine.

Methionine adenosyltransferases (MAT) are crucial enzymes that catalyze the formation of S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions. drugbank.com The regulation of MAT activity is vital for cellular function, and its inhibition can have significant physiological effects. drugbank.com

While there is no direct evidence of this compound affecting MAT, studies on other molecules have shown that the expression and activity of this enzyme can be modulated. For example, the polycyclic aromatic hydrocarbon 3-methylcholanthrene (B14862) has been shown to reduce the expression of the MAT1A gene, which encodes for the liver-specific MAT. drugbank.com This inhibition was observed both in vivo in rats and in vitro in cultured hepatocytes. drugbank.com Given that the benzoyl group of this compound is an aromatic structure, it is conceivable that it could interact with regulatory pathways affecting MAT, although further research is needed to substantiate this hypothesis.

For a compound to act as a substrate in a metabolic pathway, it must be recognized and processed by specific enzymes. Methionine itself is a key component of several metabolic pathways, including protein synthesis and the synthesis of SAM. drugbank.com While it is plausible that the ester and amide bonds in this compound could be hydrolyzed by cellular esterases and amidases, releasing methionine or a modified form, no studies have confirmed its participation as a substrate in metabolic pathways. Blockade of methionine biosynthesis has been shown to inhibit bacterial growth and virulence, highlighting the importance of this pathway. nih.gov

Antimicrobial Potential and Associated Molecular Mechanisms in vitro

The structural features of this compound, particularly the nitrobenzoyl group, are found in other compounds with known antimicrobial properties.

The ability of a compound to exert an intracellular effect is contingent on its capacity to cross the cell membrane. While no specific studies on the membrane permeability of this compound are available, the general properties of related N-benzoyl amino esters suggest they can enter cells. The esterification of the amino acid's carboxyl group can increase its lipophilicity, potentially facilitating its passage through the lipid bilayer of cell membranes.

Research on N-benzoyl amino esters and related compounds has demonstrated their potential as antimicrobial agents. A series of N-benzoyl amino esters and N-benzoyl amino acids have been synthesized and evaluated for their antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxscielo.org.mx Several of these compounds, particularly the N-benzoyl amino esters derived from valine and tryptophan, exhibited significant growth inhibition. scielo.org.mx

| Compound | Fungus | Growth Inhibition (%) |

| N-benzoyl-valine methyl ester | A. fumigatus | - |

| N-(2,4-dimethylbenzoyl)-valine methyl ester | A. fumigatus | 78.2 |

| N-(2,4,6-trimethylbenzoyl)-valine methyl ester | A. fumigatus | - |

| N-benzoyl-tryptophan methyl ester | F. temperatum | - |

| N-(2,4-dimethylbenzoyl)-tryptophan methyl ester | F. temperatum | 78.5 |

Data sourced from studies on N-benzoyl amino esters, indicating potential antifungal activity of similar structures. scielo.org.mx

The mechanism of action for these compounds is thought to involve the inhibition of essential enzymes, such as fungal chitinases. scielo.org.mxscielo.org.mx Furthermore, targeting the methionine biosynthesis pathway has been identified as a novel antibacterial strategy, as it can inhibit bacterial growth and the activity of virulence factors like the type III secretion system. nih.gov Given that this compound is a methionine derivative, it could potentially interfere with this pathway in bacteria.

Role in Cellular Signaling Pathways and Metabolic Regulation

While direct studies on this compound are not available, the roles of its components suggest potential interactions with key cellular pathways. Methionine, a critical amino acid, is a central node in metabolism and cellular signaling.

Impact on Oxidative Stress Responses

Methionine and its metabolites play a dual role in oxidative stress. Methionine itself can act as an antioxidant by scavenging reactive oxygen species (ROS), which can oxidize its sulfur-containing side chain to form methionine sulfoxide (B87167). nih.govnih.govnih.gov This oxidation is reversible through the action of methionine sulfoxide reductases (MSRs), creating a catalytic cycle that can mitigate oxidative damage to other cellular components. nih.gov The presence of methionine residues on the surface of proteins is thought to provide a first line of defense against oxidative damage. nih.gov

Conversely, methionine metabolism is intricately linked to the cellular redox state. The synthesis of methionine requires NADPH, a key reducing equivalent primarily produced by the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov Therefore, alterations in methionine availability could indirectly impact the cell's capacity to respond to oxidative stress by affecting NADPH levels. nih.gov In some contexts, high levels of methionine have been shown to induce an oxidative stress response at the transcriptional level. frontiersin.org

The introduction of a nitrobenzoyl group to the methionine structure, as in this compound, could potentially modulate these effects. The nitro group is an electron-withdrawing group and could influence the redox properties of the molecule, though its precise impact on cellular oxidative stress responses would require experimental validation.

Effects on Amino Acid Metabolism and Related Enzymes

Methionine metabolism is a complex network of interconnected pathways, including the methionine cycle, the transsulfuration pathway, and the salvage pathway. nih.gov A key enzyme in this network is methionine adenosyltransferase (MAT), which converts methionine and ATP into S-adenosylmethionine (SAM). nih.gov SAM is the primary methyl donor for a vast array of methylation reactions, affecting DNA, RNA, proteins, and lipids. nih.gov

Given that this compound is a derivative of methionine, it could potentially interact with enzymes involved in methionine metabolism. It might act as a competitive inhibitor or a substrate for enzymes like MAT, thereby influencing the intracellular pool of SAM and downstream methylation events. The N-acylation with a 3-nitrobenzoyl group would likely alter its recognition and processing by these enzymes compared to native methionine.

Studies on related compounds show that modifications to the methionine structure can significantly impact its metabolic fate. For instance, creating a higher demand for methyl groups can divert methionine away from protein synthesis and the synthesis of other methylated products like phosphatidylcholine. nih.gov

Table 1: Key Enzymes in Methionine Metabolism

| Enzyme | Function | Potential Interaction with this compound (Hypothetical) |

| Methionine Adenosyltransferase (MAT) | Catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. nih.gov | Could act as a competitive inhibitor or a poor substrate, potentially reducing SAM levels. |

| Cystathionine γ-synthase | First enzyme in the transsulfuration pathway, converting O-phosphohomoserine to cystathionine. nih.gov | Unlikely to be a direct substrate due to the N-acylation. |

| Methionine Synthase | Catalyzes the final step in de novo methionine synthesis, converting homocysteine to methionine. nih.gov | Not directly relevant as the compound is a methionine derivative. |

| Betaine-homocysteine S-methyltransferase (BHMT) | An alternative enzyme for converting homocysteine to methionine, using betaine (B1666868) as a methyl donor. plos.org | Not directly relevant as the compound is a methionine derivative. |

Applications in Chemical Biology Research

The structural features of this compound suggest potential applications as a tool in chemical biology, particularly in protein labeling and metabolic engineering.

Development as a Probe for Protein Labeling

Methionine and its analogs are widely used for protein labeling, especially in NMR spectroscopy and proteomics. nih.govnih.gov The introduction of specific isotopes or functional groups via methionine allows for the study of protein structure, dynamics, and interactions. For example, photo-reactive methionine analogs have been used to identify protein-protein interactions in living cells. nih.gov

The structure of this compound incorporates several features that could be exploited for protein labeling:

Methionine Core: Allows for potential incorporation into proteins during synthesis, replacing native methionine.

Nitro Group: The nitro group can be chemically reduced to an amine, which can then be used for subsequent conjugation to reporter molecules like fluorophores or biotin.

Methyl Ester: The methyl ester could be used for specific chemical reactions or might influence cell permeability.

The use of modified amino acids for N-terminal labeling of proteins is a well-established technique. nih.gov If this compound can be charged onto an initiator tRNA, it could be used to introduce a specific chemical handle at the beginning of a protein sequence.

Use in Metabolic Engineering for Biosynthetic Pathways

Metabolic engineering aims to modify cellular metabolism to enhance the production of desired compounds. Methionine biosynthesis and metabolism are key targets in this field, particularly for the production of sulfur-containing compounds and other valuable chemicals. nih.gov

A modified amino acid like this compound could be used in several ways in metabolic engineering:

As a Tracer: If isotopically labeled, it could be used to trace the flux of methionine through various metabolic pathways.

As a Precursor: It could serve as a precursor for the biosynthesis of novel compounds, provided that enzymes can be engineered to accept it as a substrate.

As a Regulator: It might be used to allosterically regulate key enzymes in a metabolic pathway to divert flux towards a desired product.

The engineering of biosynthetic pathways often involves relieving feedback inhibition of key enzymes. youtube.com A methionine analog that does not trigger feedback inhibition but can still be utilized by downstream enzymes could be a valuable tool.

Methyl N 3 Nitrobenzoyl Methioninate As a Synthetic Intermediate and Precursor

Precursor for N-(3-aminobenzoyl)methionine Derivatives via Nitro Reduction

A key transformation of methyl N-(3-nitrobenzoyl)methioninate is the reduction of its nitro group to an amino group, yielding N-(3-aminobenzoyl)methionine derivatives. This reaction is a fundamental step in synthesizing compounds with altered electronic and steric properties, which can influence their biological activities.

The reduction of the nitro group can be achieved using various reducing agents. For instance, N-(m-nitrobenzoyl)-L-methionine can be converted to N-(m-aminobenzoyl)-L-methionine. researchgate.net One method involves bubbling sulphuretted hydrogen through a solution of N-(m-nitrobenzoyl)-L-methionine in an ammonium (B1175870) solution at 60-70°C. researchgate.net Other common methods for nitro group reduction include the use of metals like tin or iron in acidic media, or catalytic hydrogenation. The choice of reducing agent can be critical to avoid side reactions and ensure a high yield of the desired amino derivative. The resulting amino group is a versatile functional handle that can be further modified, for example, through diazotization or acylation, to create a diverse library of compounds.

Building Block for Heterocyclic Compounds

The structural features of this compound make it an excellent scaffold for the synthesis of various heterocyclic compounds. These ring systems are of great interest in medicinal chemistry due to their prevalence in many pharmacologically active molecules. sigmaaldrich.comapolloscientific.co.uk

Synthesis of Thiosemicarbazides

This compound can be converted into its corresponding hydrazide, which is a key intermediate for the synthesis of thiosemicarbazides. nih.govnih.gov The synthesis begins with the reaction of N-(3-nitrobenzoyl)-D,L-methionine with hydrazine (B178648) hydrate (B1144303) to form the N-(3-nitrobenzoyl)-D,L-methionine hydrazide. nih.gov This hydrazide is then reacted with various isothiocyanates to yield 1,4-disubstituted thiosemicarbazides. nih.gov

These thiosemicarbazide (B42300) derivatives are valuable intermediates in their own right, serving as precursors for the synthesis of various five-membered heterocycles. nih.govresearchgate.netresearchgate.net The general structure of thiosemicarbazides, R-NH-CS-NH-NH-R', allows for cyclization reactions to form different ring systems depending on the reaction conditions and the nature of the substituents.

Cyclization to 1,3,4-Thiadiazole (B1197879) and 1,2,4-Triazole (B32235) Scaffolds

The thiosemicarbazides derived from this compound are versatile precursors for the synthesis of 1,3,4-thiadiazole and 1,2,4-triazole heterocycles. nih.gov The cyclization of these thiosemicarbazides can be directed towards either scaffold by carefully selecting the reaction conditions.

Intramolecular cyclization of the 1,4-disubstituted thiosemicarbazides in an acidic medium leads to the formation of 1,3,4-thiadiazole derivatives. nih.gov Conversely, when the cyclization is carried out in an alkaline medium, 1,2,4-triazole compounds are obtained. nih.govresearchgate.net This divergent reactivity provides a convenient method for accessing two different classes of heterocyclic compounds from a common precursor. Both 1,3,4-thiadiazoles and 1,2,4-triazoles are known to exhibit a wide range of biological activities, making this synthetic route particularly valuable for drug discovery programs. nih.govresearchgate.net

Role in the Synthesis of Beta-Lactam Derivatives

While direct evidence for the use of this compound in the synthesis of beta-lactam derivatives is not extensively detailed in the provided search results, the structural motifs present in its derivatives are relevant to beta-lactam chemistry. The synthesis of non-natural β-amino acids, which are precursors to β-lactams, can be achieved from thiosemicarbazide intermediates. nih.govresearchgate.net The imine bond within these structures is a key functional group for the preparation of these modified amino acids. nih.govresearchgate.net

Utilization in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. longdom.org N-acylated amino acids, such as this compound, are valuable building blocks in the design and synthesis of peptidomimetics. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Green Chemistry Principles

The conventional synthesis of N-acyl amino acid esters often involves methods that are not environmentally benign. nih.govresearchgate.net Future research should prioritize the development of green synthetic pathways for methyl N-(3-nitrobenzoyl)methioninate. This could involve enzymatic synthesis, which offers mild reaction conditions and reduces pollution, though yields may need optimization. researchgate.net Biocatalysis, using enzymes like lipases or aminoacylases, could facilitate the amide bond formation under eco-friendly conditions. nih.gov Another avenue is the exploration of chemo-enzymatic methods, which combine the advantages of both chemical and enzymatic approaches. researchgate.net Furthermore, employing microwave-assisted synthesis could significantly reduce reaction times and energy consumption. researchgate.net The goal would be to create a synthetic protocol that is not only efficient but also adheres to the principles of sustainable chemistry.

Exploration of Chiral Purity and its Impact on Biological Activity

As a derivative of the chiral amino acid L-methionine, this compound exists as a stereoisomer. The chirality of amino acids and their derivatives is known to have a profound impact on their biological activity. nih.govacs.orgnih.gov It is crucial to investigate the biological effects of both the L- and D-enantiomers of this compound, as well as the racemic mixture. Often, only one enantiomer is biologically active, while the other may be inactive or even have undesirable effects. nih.gov Future research should focus on developing stereoselective synthetic methods or efficient chiral separation techniques to obtain enantiomerically pure samples. youtube.com Subsequent biological testing of the pure enantiomers will be essential to determine if the therapeutic potential is stereospecific, a key consideration for any potential pharmaceutical development. nih.gov

Design and Synthesis of Prodrugs or Bioconjugates

Amino acids and their esters are frequently used as promoieties in prodrug design to enhance properties such as solubility, stability, and targeted delivery. researchgate.netnih.govresearchgate.netcncb.ac.cn this compound itself can be considered a prodrug, which upon hydrolysis of the ester and amide bonds, would release 3-nitrobenzoic acid and methionine. Beyond this, the compound could serve as a scaffold for the development of more sophisticated prodrugs or bioconjugates. For instance, the carboxylic ester could be replaced with other functional groups to modulate its activation profile. Alternatively, the nitro group could be used as a handle for conjugation to other molecules, such as targeting ligands or polymers, to create bioconjugates with enhanced therapeutic efficacy and reduced side effects. The inherent properties of the amino acid component could be leveraged to target specific amino acid transporters that are overexpressed in certain diseases, like cancer. nih.gov

Application in Materials Science or Analytical Chemistry (e.g., as a ligand in coordination chemistry)

The unique chemical structure of this compound suggests potential applications beyond the biological realm. Nitroaromatic compounds are known to have applications in materials science, for instance, in the development of dyes, polymers, and even explosives. nih.govnih.gov The electron-withdrawing nature of the nitro group can impart interesting electronic and optical properties to the molecule. In analytical chemistry, the nitro group can be used as a reactive handle for derivatization or as an electroactive species for detection. acs.org

Furthermore, the methionine component of the molecule can act as a ligand for metal ions. Methionine can coordinate with metals through its nitrogen, oxygen, and sulfur atoms, making it a versatile ligand in coordination chemistry. researchgate.netacs.orgwikipedia.org The resulting metal complexes could have novel catalytic or material properties. Research into the coordination chemistry of this compound with various transition metals could open up new avenues for its application in areas such as catalysis, sensing, or the development of new functional materials.

Q & A

Q. What is the optimal synthetic route for methyl N-(3-nitrobenzoyl)methioninate, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis of structurally similar compounds, such as N-(m-nitrobenzoyl)-L-methionine (m-NBM), involves reacting 3-nitrobenzoyl chloride with methionine derivatives. Key steps from include:

- Reaction Conditions : Slow addition (30 minutes) of acid chloride to methionine at 20–25°C under vigorous stirring for 2 hours.

- Purification : Water-cooled recrystallization yields 89% purity.

- Esterification : For the methyl ester variant, consider post-synthetic methylation (e.g., using diazomethane) or starting with methionine methyl ester. Optimization parameters:

- Temperature control to prevent racemization.

- Stoichiometric ratio (1:1.05 acyl chloride to methionine).

- Purity verification via melting point (170–172°C for m-NBM) and elemental analysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- Elemental Analysis : Validate C, H, N, S composition (e.g., m-NBM: C₇H₇FN₂O₂, 170.14 g/mol).

- Infrared Spectroscopy (IR) : Confirm amide I (1650 cm⁻¹) and nitro group (1520 cm⁻¹) stretches.

- ¹H NMR : Identify ester methyl protons (δ 3.7–3.8 ppm) and aromatic protons (δ 8.0–8.5 ppm).

- Melting Point Analysis : Compare with literature values (e.g., 170–172°C for m-NBM) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the hepatotoxic potential of this compound derivatives?

Methodological Answer: Adopt a multi-modal approach from :

- Biochemical Markers : Measure SGPT/SGOT levels at baseline, 48h, and 7d post-exposure using semi-automated analyzers (e.g., Cormay Multi) and standardized kits.

- Histopathology : Perform H&E staining on liver tissue to assess necrosis, inflammation, and vacuolation.

- Experimental Design :

- Include dose-response groups (low, medium, high) and controls.

- Collect samples consistently (e.g., 8:30–10:00 AM) to minimize circadian variability.

- Statistical analysis via ANOVA with p < 0.05 significance threshold .

Q. What experimental approaches are recommended for studying the environmental fate of this compound?

Methodological Answer: Follow the framework from ’s Project INCHEMBIOL:

- Hydrolysis/Photolysis Studies : Test stability under varying pH (3–9) and UV light exposure.

- Degradation Analysis : Use LC-MS/MS to identify breakdown products (e.g., nitrobenzoyl fragments).

- Partitioning Coefficients : Measure log Kow (octanol-water) to predict bioaccumulation.

- Ecosystem Monitoring : Track persistence in soil/water systems over 6–12 months .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Address discrepancies systematically:

- Purity Verification : Validate via HPLC (>95% purity).

- Bioassay Standardization : Compare cell-based vs. in vivo models (e.g., rodent liver toxicity).

- Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites.

- Cross-Validation : Combine enzymatic assays with transcriptomic analysis (e.g., CYP450 expression) .

Q. What methodologies are suitable for investigating the adsorption behavior of this compound on laboratory surfaces?

Methodological Answer: Apply advanced surface chemistry techniques from :

- Microspectroscopic Imaging : Use ToF-SIMS or AFM-IR to map adsorption on glass/stainless steel.

- Environmental Chamber Studies : Simulate indoor lab conditions (20–25°C, 40–60% RH).

- Desorption Kinetics : Quantify release rates via thermal gravimetric analysis (TGA).

- Reactivity Testing : Expose surfaces to ozone/NOx to assess nitro group stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the thermal stability of this compound?

Methodological Answer: Investigate variables systematically:

- Analytical Consistency : Ensure DSC/TGA protocols align (e.g., heating rate 10°C/min).

- Sample Preparation : Compare recrystallized vs. crude product stability.

- Atmospheric Effects : Test under inert (N₂) vs. humidified air.

- Degradation Byproducts : Characterize using GC-MS after thermal stress .

Experimental Design Tables

| Parameter | Synthesis Optimization | Environmental Fate Study |

|---|---|---|

| Temperature | 20–25°C | 25°C (lab) / Ambient (field) |

| Key Analytical Tool | ¹H NMR | LC-MS/MS |

| Critical Variable | Stirring rate (600–800 rpm) | pH (3–9) |

| Statistical Threshold | Yield >85% | p < 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.